Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a phenyl group and at the 5-position with a 2-phenyl-4-(trifluoromethyl)pyrimidine moiety. The ester group at the 4-position enhances its stability and modulates solubility.
Properties
IUPAC Name |
methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3/c1-30-21(29)16-17(13-8-4-2-5-9-13)28-31-18(16)15-12-26-20(14-10-6-3-7-11-14)27-19(15)22(23,24)25/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOEQCJSHKIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and enzyme inhibitor. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved membrane permeability. The molecular formula is CHFNO, and its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 397.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on 5-trifluoromethylpyrimidine derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC values for related compounds suggest a strong inhibitory effect on tumor cell proliferation.
One study demonstrated that certain derivatives induced apoptosis in A549 cells while causing cell cycle arrest at the G2/M phase, indicating potential mechanisms of action for antitumor activity .
Enzyme Inhibition
Compounds containing trifluoromethyl groups have been shown to act as effective inhibitors of various enzymes, including those involved in cancer progression. The interaction of the trifluoromethyl group with specific enzyme active sites enhances binding affinity, leading to the inhibition of enzymatic activity. This mechanism has been observed in several studies focusing on kinase inhibitors.
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of pyrimidine derivatives similar to our compound and evaluated their biological activities against tumor cell lines. The most potent derivative exhibited IC values below 0.5 μM against A549 cells, demonstrating significant potential for further development as an antitumor agent .
- Enzyme Interaction Studies : Another research effort focused on the binding interactions between trifluoromethyl-containing compounds and protein targets involved in tumorigenesis. Molecular docking simulations indicated that these compounds could effectively inhibit target enzymes by forming stable complexes that prevent substrate access .
Summary of Biological Activities
| Activity | Cell Line/Target | IC (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | < 0.5 | Induces apoptosis |
| Antitumor | MCF-7 (breast cancer) | 3.24 | Cell cycle arrest |
| Enzyme Inhibition | EGFR kinase | 0.091 | Competitive inhibition |
Comparison with Similar Compounds
Pyridinone Analogs
The compound S7i () features a pyridinone core linked to a trifluoromethyl-substituted thiazole. Key differences include:
Sulfanyl-Substituted Pyrazoles
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlights sulfur’s role in modulating electronic properties.
Comparison with Other Oxazole Carboxylates
Methyl 3-phenyl-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate () shares the oxazole-carboxylate backbone but replaces the pyrimidine group with an ethenyl linker and phenylamino substituent. Key contrasts include:
- Linker Flexibility : The ethenyl group introduces conformational flexibility, whereas the pyrimidine in the target compound enforces rigidity, favoring target-specific binding.
- Substituent Interactions: The phenylamino group’s basicity may enhance solubility via protonation, unlike the electron-deficient pyrimidine’s reliance on ester hydrolysis .
Physicochemical and Bioactivity Implications
Structural Influence on Properties
Hypothetical Bioactivity
- The target compound’s trifluoromethylpyrimidine moiety may enhance binding to hydrophobic enzyme pockets, similar to protease inhibitors like S7i .
- Pyrazole derivatives () with chloro or methoxy groups could exhibit broader solubility but reduced metabolic stability compared to the target compound’s ester-protected carboxylate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
